molecular formula C11H17FN2 B3054726 N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine CAS No. 61694-94-8

N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine

Cat. No.: B3054726
CAS No.: 61694-94-8
M. Wt: 196.26 g/mol
InChI Key: HGNCKYJSIMKXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine (CAS: 61694-94-8) is a substituted ethylenediamine derivative with the molecular formula C₁₁H₁₇FN₂ and a molecular weight of 196.26 g/mol . Structurally, it features:

  • An ethane-1,2-diamine backbone.
  • An ethyl group and a 4-fluorobenzyl group attached to the same nitrogen atom (N1).
  • A primary amine group at the N2 position.

This compound is part of a broader class of N,N-disubstituted ethane-1,2-diamines, which are studied for their diverse applications in coordination chemistry, corrosion inhibition, and medicinal chemistry. Its synthesis typically involves alkylation or reductive amination of ethylenediamine precursors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNCKYJSIMKXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511757
Record name N~1~-Ethyl-N~1~-[(4-fluorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-94-8
Record name N~1~-Ethyl-N~1~-[(4-fluorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The primary amine group of N-ethylethane-1,2-diamine condenses with 4-fluorobenzaldehyde to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) is preferred due to its selectivity for imine reduction over competing side reactions. Typical conditions include:

  • Solvent : Methanol or tetrahydrofuran (THF)
  • Temperature : 60–70°C
  • Reaction Time : 12–16 hours

Post-reduction, the crude product is purified via preparative HPLC or silica gel chromatography, yielding ~19–35%.

Advantages and Limitations

This method avoids harsh alkylating agents and enables modular substitution of the benzyl group. However, the need for stoichiometric reducing agents and intermediate purification limits scalability.

Palladium-Catalyzed Coupling for Direct Alkylation

Palladium-mediated cross-coupling offers a regioselective route to introduce the 4-fluorobenzyl moiety. Adapted from methodologies in imidazo[1,2-a]pyridine synthesis, this approach employs aryl halides and specialized catalysts.

Catalytic System and Protocol

A mixture of N-ethylethane-1,2-diamine, 4-fluorobenzyl bromide, Pd2(dba)3 (palladium tris(dibenzylideneacetone)), and XantPhos (a phosphine ligand) in toluene facilitates C–N bond formation. Key parameters include:

  • Base : tert-Butoxide (2 equivalents)
  • Temperature : 110°C under nitrogen
  • Reaction Time : 12 hours

The product is isolated via extraction and prep-HPLC, achieving yields of 20–40%.

Comparative Efficiency

While this method avoids imine intermediates, it requires expensive catalysts and inert conditions. Its utility lies in scalability for high-purity batches.

Stepwise Alkylation with Protective Group Strategy

Sequential alkylation ensures precise control over substituent placement. Ethylenediamine is first protected, alkylated, and deprotected to introduce both groups on the same nitrogen.

Synthetic Workflow

  • Protection : Ethylenediamine is treated with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-ethylenediamine.
  • Ethylation : The free amine is alkylated with ethyl bromide using K2CO3 in DMF.
  • Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group.
  • Benzylation : The deprotected amine reacts with 4-fluorobenzyl bromide under basic conditions.

Yields range from 15–30%, with purity >98% after column chromatography.

Challenges and Optimizations

Multi-step synthesis increases complexity, but protective groups mitigate over-alkylation. Recent advances employ flow chemistry to automate steps and improve efficiency.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 19–35 90–95 Mild conditions, modularity Low scalability, purification demands
Palladium Coupling 20–40 95–98 Regioselectivity, high purity Costly catalysts, inert conditions
Stepwise Alkylation 15–30 98+ Precise substitution control Multi-step, time-intensive
Hydrogenation (Speculative) N/A N/A Potential for one-pot synthesis Unverified intermediates, safety risks

Industrial and Laboratory-Scale Considerations

Scalability and Cost

Reductive amination is favored for small-scale laboratory synthesis due to simplicity, whereas palladium coupling suits pilot-scale production despite higher costs. Stepwise alkylation remains niche for high-purity applications.

Chemical Reactions Analysis

N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying biological systems and interactions.

    Industry: The compound’s unique reactivity and selectivity make it valuable in various industrial processes

Mechanism of Action

The mechanism of action of N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain biological targets, making it effective in modulating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
N1-(4-Fluorophenyl)ethane-1,2-diamine N1: 4-fluorophenyl; N2: H C₈H₁₁FN₂ 154.19 Intermediate in medicinal chemistry; lacks alkyl/benzyl groups at N1
N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine N1 and N2: 4-bromobenzyl C₁₆H₁₈Br₂N₂ 398.14 Coordination chemistry; higher molecular weight due to bromine substituents
N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine N1: 2,4,6-trimethylbenzyl C₁₃H₂₂N₂ 206.33 Chiral recognition; steric hindrance from trimethyl groups

Key Differences :

  • The target compound’s 4-fluorobenzyl group provides moderate electron-withdrawing effects, influencing its reactivity and binding affinity compared to non-fluorinated analogs .

Functional Analogues in Corrosion Inhibition

Compound Name Substituents Inhibition Efficiency (HCl Medium) Mechanism Reference
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) Linear polyamine with three NH groups ~85% (1 M HCl) Adsorption via lone-pair electrons on NH groups
TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) Tetraamine structure ~90% (1 M HCl) Enhanced chelation with metal surfaces
N1-Ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine Ethyl + 4-fluorobenzyl groups Not reported (theoretical potential) Predicted adsorption via fluorobenzyl π-electrons and amine lone pairs

Key Findings :

  • Linear polyamines like DETA and TETA show high inhibition efficiency due to multiple NH groups, but the target compound’s bulky substituents may reduce surface coverage .

Antimicrobial and Medicinal Chemistry Analogues

Compound Name Substituents Bioactivity Reference
SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) Geranyl + adamantyl groups Antitubercular agent (MIC: 0.7 µg/mL)
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine 3,5-bis(CF₃)benzyl Building block for drug discovery
N1,N′-Bis(1,2,3,4-tetrahydro-carbazol-1-ylidene)ethane-1,2-diamine Carbazole derivatives Antimicrobial activity against Gram-positive bacteria

Key Insights :

  • SQ109 demonstrates the importance of lipophilic substituents (geranyl, adamantyl) in enhancing membrane penetration, a feature absent in the target compound .
  • The target compound’s 4-fluorobenzyl group may offer similar lipophilicity to 3,5-bis(trifluoromethyl)benzyl derivatives but with reduced steric bulk .

Thermodynamic Properties of N-Alkyl Substituted Analogues

Data from N-methyl-substituted ethane-1,2-diamines (e.g., N1-methyl-N1-benzyl derivatives ) reveal:

  • Lower vapor pressures compared to unsubstituted ethane-1,2-diamine due to increased molecular weight and intermolecular interactions .
  • Enthalpies of vaporization (ΔHvap) range from 50–60 kJ/mol, influenced by substituent polarity and hydrogen-bonding capacity .

Implications for the Target Compound :

  • The ethyl and 4-fluorobenzyl groups likely increase ΔHvap compared to simpler alkyl derivatives, suggesting higher thermal stability .

Biological Activity

N1-Ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine is a compound of significant interest due to its unique structural features and potential biological applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17FN2, with a molecular weight of 196.26 g/mol. The compound features an ethyl group, a para-fluorobenzyl moiety, and an ethane-1,2-diamine backbone. The presence of the fluorine atom enhances its chemical properties, particularly its binding affinity to biological receptors and enzymes, which can modulate various biological processes.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These interactions can influence various signaling pathways and biochemical processes within cells. Preliminary studies indicate that the compound may have applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Biological Activity

The biological activity of this compound includes:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microbial strains. Its mechanism involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
  • Anticancer Activity : Initial studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, similar compounds have demonstrated significant activity against leukemia cells by interacting with key enzymes involved in cancer progression .

Case Studies

A recent study evaluated the cytotoxic effects of structurally related compounds on leukemia cell lines using the MTT assay. While direct data on this compound is limited, related compounds showed selectivity indices ranging from 1.89 to 5.50 against K562 cells compared to standard chemotherapeutics like doxorubicin . This indicates a promising avenue for further exploration.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC11H17FN2Contains a para-fluorobenzyl group
N1-Ethyl-N1-(4-chlorobenzyl)ethane-1,2-diamineC11H17ClN2Chlorine substitution alters reactivity
N1-Ethyl-N1-(4-bromobenzyl)ethane-1,2-diamineC11H17BrN2Bromine atom provides different reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-ethyl-N1-(4-fluorobenzyl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.